2-Nitro-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Nitro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2 and a molecular weight of 216.12 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile typically involves the nitration of 5-(trifluoromethyl)benzonitrile. One common method includes the use of mixed acid consisting of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out at elevated temperatures, around 50°C, followed by maintaining the temperature for an additional hour after the addition of the acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-amino-5-(trifluoromethyl)benzonitrile.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)benzonitrile is used in several scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 2-Nitro-6-(trifluoromethyl)benzonitrile
- 2-Nitro-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Nitro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. The compound’s unique structure also affects its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVTHPGDCWXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649946 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-52-8 | |
Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16499-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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